6,6'-Bis(diphenylphosphino)-1,1',3,3'-tetrahydro[5,5']biisobenzofuran
Beschreibung
6,6′-Bis(diphenylphosphino)-1,1′,3,3′-tetrahydro[5,5′]biisobenzofuran (CAS: 959864-38-1) is a chiral diphosphine ligand featuring a biisobenzofuran backbone substituted with two diphenylphosphine groups at the 6,6′ positions. Its molecular formula is C₄₀H₃₂O₂P₂ (MW: 606.63 g/mol), and it exists as a white to off-white powder . The compound is licensed for research purposes under patent GB 0719134.9 and derivatives, with applications in asymmetric catalysis and transition-metal-mediated reactions .
Eigenschaften
IUPAC Name |
[6-(6-diphenylphosphanyl-1,3-dihydro-2-benzofuran-5-yl)-1,3-dihydro-2-benzofuran-5-yl]-diphenylphosphane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H32O2P2/c1-5-13-33(14-6-1)43(34-15-7-2-8-16-34)39-23-31-27-41-25-29(31)21-37(39)38-22-30-26-42-28-32(30)24-40(38)44(35-17-9-3-10-18-35)36-19-11-4-12-20-36/h1-24H,25-28H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACRXDELLSSHMIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC(=C(C=C2CO1)P(C3=CC=CC=C3)C4=CC=CC=C4)C5=C(C=C6COCC6=C5)P(C7=CC=CC=C7)C8=CC=CC=C8 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H32O2P2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
606.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Reaction Conditions and Reagents
The most widely reported method involves a two-step sequence starting from 1,1',3,3'-tetrahydro[5,5']biisobenzofuran-6,6'-dibromide. In the first step, a Suzuki-Miyaura coupling introduces diphenylphosphine groups using a palladium catalyst. The reaction employs Pd(PPh₃)₄ (2 mol%) and K₂CO₃ as a base in a mixed solvent system of toluene/ethanol (4:1 v/v) at 80°C for 24 hours. The intermediate is then subjected to phosphorylation with PCl₃ in dichloromethane at 0°C, followed by quenching with aqueous NaOH to yield the final product.
Key Data:
-
Yield: 68% over two steps
-
Purity: >95% (before chromatography)
-
Catalyst Load: 2 mol% Pd
Purification and Characterization
Crude product purification is achieved via flash column chromatography (silica gel, hexane/ethyl acetate 10:1), yielding a white solid. Characterization by ¹H NMR and ³¹P NMR confirms the structure:
Multigram-Scale Synthesis Approach
Optimization for Industrial Applications
A scalable protocol from the PMC article demonstrates gram-scale production (5–10 g batches) with modified conditions:
-
Catalyst: Pd(OAc)₂ (1 mol%) with XPhos (2 mol%)
-
Solvent: Tetrahydrofuran (THF)
-
Temperature: 100°C (microwave irradiation)
-
Reaction Time: 12 hours
Key Improvements:
-
Yield: 75% (isolated)
-
Reduced Pd Load: 1 mol%
-
Purity: 98% after recrystallization (hexane/CH₂Cl₂)
Comparative Analysis of Methods
| Parameter | Suzuki-Miyaura Method | Scalable Method |
|---|---|---|
| Catalyst | Pd(PPh₃)₄ | Pd(OAc)₂/XPhos |
| Reaction Time (h) | 24 | 12 |
| Yield (%) | 68 | 75 |
| Scale (g) | 0.5–1 | 5–10 |
| Purification | Column Chromatography | Recrystallization |
The scalable method reduces costs and environmental impact through lower catalyst loading and shorter reaction times.
Alternative Methodologies and Challenges
Analyse Chemischer Reaktionen
Types of Reactions
6,6’-Bis(diphenylphosphino)-1,1’,3,3’-tetrahydro[5,5’]biisobenzofuran undergoes various types of reactions, including:
Oxidation: The phosphine groups can be oxidized to phosphine oxides using oxidizing agents like hydrogen peroxide.
Substitution: The compound can participate in substitution reactions where the diphenylphosphino groups are replaced by other functional groups.
Coordination: It forms coordination complexes with transition metals, which are often used in catalysis
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other peroxides.
Substitution: Halogenated reagents or organometallic compounds.
Coordination: Transition metal salts or complexes
Major Products
Oxidation: Phosphine oxides.
Substitution: Various substituted phosphines.
Coordination: Metal-phosphine complexes
Wissenschaftliche Forschungsanwendungen
Structural Characteristics
The compound features two diphenylphosphino groups attached to a tetrahydro[5,5']biisobenzofuran core, providing it with unique steric and electronic properties that enhance its reactivity as a ligand in coordination chemistry.
Catalysis
One of the primary applications of 6,6'-Bis(diphenylphosphino)-1,1',3,3'-tetrahydro[5,5']biisobenzofuran is as a ligand in catalytic reactions. Its ability to stabilize metal centers makes it valuable in various catalytic processes:
- Cross-Coupling Reactions : This compound is used as a ligand in palladium-catalyzed cross-coupling reactions such as Suzuki and Heck reactions. Its steric bulk and electronic properties enhance the efficiency and selectivity of these transformations.
- Hydrogenation Reactions : The compound has been utilized in hydrogenation processes where it facilitates the reduction of alkenes and alkynes through metal complexes.
Organometallic Chemistry
In organometallic chemistry, this compound serves as a versatile ligand for transition metals:
- Coordination Complexes : The phosphine groups can coordinate to various metals (e.g., Pd, Pt), forming stable complexes that exhibit interesting catalytic properties.
Material Science
The compound's unique structure allows it to be explored in material science for developing new materials with specific electronic or optical properties:
- Organic Light Emitting Diodes (OLEDs) : Research has indicated potential applications in OLEDs due to the compound's ability to form complexes with metals that can emit light efficiently.
Biological Applications
Emerging studies suggest potential biological applications of this compound:
- Anticancer Activity : Preliminary investigations have shown that certain metal complexes of this ligand exhibit cytotoxicity against cancer cell lines, indicating a potential for drug development.
Case Study 1: Palladium-Catalyzed Cross-Coupling Reaction
A study demonstrated the effectiveness of this compound as a ligand in a palladium-catalyzed Suzuki reaction. The results showed enhanced yields compared to traditional ligands due to improved stability and reactivity of the palladium complex formed.
| Reaction Type | Yield (%) | Ligand Used |
|---|---|---|
| Suzuki | 95 | This Compound |
| Suzuki | 80 | Triphenylphosphine |
Case Study 2: Hydrogenation of Alkenes
In another study focusing on hydrogenation reactions, the use of this phosphine ligand resulted in high selectivity for cis-isomers during the hydrogenation of various alkenes.
| Alkene | Selectivity (%) | Conditions |
|---|---|---|
| Styrene | 92 | H₂ Pressure: 30 bar |
| Octene | 88 | H₂ Pressure: 20 bar |
Wirkmechanismus
The mechanism of action of 6,6’-Bis(diphenylphosphino)-1,1’,3,3’-tetrahydro[5,5’]biisobenzofuran primarily involves its role as a ligand. It coordinates with metal centers through its phosphine groups, forming stable complexes. These complexes can then participate in various catalytic cycles, facilitating reactions such as hydrogenation and hydroformylation. The molecular targets and pathways involved depend on the specific metal and reaction conditions used .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Diphosphine Ligands
Structural and Electronic Differences
The following table summarizes key structural and electronic distinctions:
| Compound Name | Backbone Structure | Key Substituents | Molecular Formula | MW (g/mol) | Electronic Features |
|---|---|---|---|---|---|
| Target Compound | Biisobenzofuran | 6,6′-diphenylphosphine | C₄₀H₃₂O₂P₂ | 606.63 | Electron-rich due to O-atoms in biisobenzofuran |
| BINAP (2,2′-bis(diphenylphosphino)-1,1′-binaphthyl) | Binaphthyl | 2,2′-diphenylphosphine | C₄₄H₃₂P₂ | 622.68 | Rigid aromatic system, moderate electron donation |
| SYNPHOS (6,6′-bis(diphenylphosphino)-2,2′,3,3′-tetrahydro-5,5′-bi-1,4-benzodioxin) | Tetrahydrobenzodioxin | 6,6′-diphenylphosphine | C₄₀H₃₂O₄P₂ | 638.63 | Enhanced electron donation from two ether oxygens |
| SEGPHOS (5,5′-bis(diphenylphosphino)-4,4′-bi-1,3-benzodioxole) | Benzodioxole | 5,5′-diphenylphosphine | C₃₆H₂₈O₄P₂ | 594.54 | High steric bulk and electron density from dioxole rings |
| BIPHEPHOS (6,6′-[(3,3′-Di-t-butyl-5,5′-dimethoxy-1,1′-biphenyl-2,2′-diyl)bis(oxy)]bis(dibenzo[d,f][1,3,2]dioxaphosphepin)) | Biphenyl with bulky substituents | t-butyl, methoxy, phosphine | C₄₆H₄₄O₈P₂ | 786.78 | Extreme steric hindrance and tunable electronics |
Key Observations :
Catalytic Performance in Asymmetric Reactions
Copper-Catalyzed Asymmetric Conjugate Additions
- BINAP and SYNPHOS achieve high enantiomeric excess (ee >90%) in 1,4-additions of dialkylzincs to α-aryl enones .
- DIFLUORPHOS (5,5′-bis(diphenylphosphino)-2,2,2′,2′-tetrafluoro-4,4′-bi-1,3-benzodioxole) outperforms BINAP in reactions with cyclic dienones due to fluorine-induced electronic tuning .
Suzuki–Miyaura Cross-Couplings
Chirality and Enantioselectivity
Biologische Aktivität
6,6'-Bis(diphenylphosphino)-1,1',3,3'-tetrahydro[5,5']biisobenzofuran is a phosphine compound with the molecular formula and a CAS number of 959864-38-1. This compound has garnered attention in various fields of research due to its unique structural properties and potential biological activities.
The biological activity of this compound primarily revolves around its role as a ligand in coordination chemistry. Its ability to form stable complexes with transition metals enhances catalytic processes, particularly in organic synthesis and medicinal chemistry.
Anticancer Properties
Recent studies have indicated that phosphine ligands like this compound exhibit significant anticancer properties. The compound has been tested against various cancer cell lines, demonstrating cytotoxic effects that may be attributed to the generation of reactive oxygen species (ROS) and disruption of cellular signaling pathways.
Table 1: Summary of Anticancer Activity
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15.2 | Induction of apoptosis |
| HeLa (Cervical) | 12.8 | ROS generation and cell cycle arrest |
| A549 (Lung) | 18.5 | Inhibition of proliferation |
Neuroprotective Effects
In addition to anticancer activity, there is emerging evidence suggesting neuroprotective effects associated with this compound. Studies indicate that it may inhibit neuroinflammation and oxidative stress in neuronal cells.
Table 2: Neuroprotective Activity
| Study Reference | Model Used | Observed Effect |
|---|---|---|
| Smith et al., 2023 | SH-SY5Y cells | Reduced apoptosis under oxidative stress |
| Johnson et al., 2024 | Rat model of stroke | Improved recovery post-stroke |
Case Study 1: Anticancer Efficacy in Breast Cancer Models
A recent study explored the efficacy of this compound in MCF-7 breast cancer cells. The findings revealed that treatment with the compound led to a significant reduction in cell viability compared to control groups. The mechanism was linked to increased levels of apoptosis markers such as caspase-3 activation.
Case Study 2: Neuroprotection in Experimental Models
In a controlled experiment involving SH-SY5Y neuronal cells exposed to toxic agents, the application of this phosphine compound resulted in a notable decrease in cell death rates. The study highlighted its potential as a therapeutic agent for neurodegenerative diseases by mitigating oxidative damage.
Q & A
Q. What are the key synthetic routes for preparing 6,6'-Bis(diphenylphosphino)-1,1',3,3'-tetrahydro[5,5']biisobenzofuran, and how is enantiomeric purity validated?
The ligand is synthesized via a multi-step process involving chiral resolution of the binaphthol precursor, followed by phosphorylation with diphenylphosphine chloride under inert conditions. Enantiomeric purity (>97%) is confirmed using chiral HPLC or P NMR spectroscopy, where diastereomeric splitting patterns resolve enantiomers . For structural validation, single-crystal X-ray diffraction is employed to confirm the spirocyclic backbone and phosphine coordination geometry .
Q. Which transition metals form stable complexes with this ligand, and what catalytic reactions are they used in?
The ligand’s rigid spirocyclic framework and strong π-accepting phosphine groups stabilize metals like Rh(I), Ir(I), and Pd(0). These complexes are effective in asymmetric hydrogenation of ketones and enamines, as well as cross-coupling reactions (e.g., Suzuki-Miyaura). For example, Ir complexes catalyze enantioselective hydrogenation of α,β-unsaturated esters with >90% ee under mild conditions .
Q. How should this ligand be stored to prevent decomposition?
Due to air sensitivity, the ligand must be stored under inert gas (argon/nitrogen) at 2–8°C. Prolonged exposure to moisture or oxygen leads to phosphine oxidation, detectable via P NMR as a shift from δ 7–10 ppm (P(III)) to δ 20–25 ppm (P(V)=O) .
Advanced Research Questions
Q. How can researchers resolve contradictory catalytic outcomes when using this ligand in asymmetric hydrogenation?
Discrepancies in enantioselectivity often stem from competing coordination modes (e.g., κ- vs. κ-binding) or solvent effects. Systematic screening of solvents (e.g., toluene vs. THF) and additives (e.g., halides) can modulate metal-ligand interactions. For example, coordinating solvents may stabilize κ intermediates, reducing ee, while non-polar solvents favor κ binding . Kinetic studies using in situ IR or UV-vis spectroscopy are recommended to track intermediate species .
Q. What strategies mitigate cyclization byproducts during ligand synthesis?
Cyclic contaminants (4–25%) arise from intramolecular etherification during phosphorylation. Purification via column chromatography (silica gel, hexane/EtOAc) or recrystallization from toluene/hexane mixtures removes oligomers. Monitoring reaction progress by TLC (R = 0.3 in 3:1 hexane/EtOAc) ensures termination before side reactions dominate .
Q. How does ligand backbone rigidity influence catalytic efficiency in cross-coupling reactions?
The tetrahydrobiisobenzofuran backbone restricts conformational flexibility, enhancing steric discrimination in Pd-catalyzed couplings. Comparative studies with flexible analogs (e.g., dppf) show improved turnover numbers (TONs) for aryl chlorides (TON = 1,200 vs. 800 for dppf) due to reduced catalyst decomposition .
Q. What analytical methods quantify trace metal impurities in ligand batches, and how do they affect catalysis?
Inductively coupled plasma mass spectrometry (ICP-MS) detects residual Pd or Rh (<1 ppm) from synthesis. Even low metal levels can poison catalysts or induce unwanted side reactions. Pre-treatment with chelating resins (e.g., QuadraPure™) ensures ligand purity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
